Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
methyl 4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-16(19)18-10-7-15(8-11-18)13-17-23(20,21)12-9-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJIAXAZIFZFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of phenylethylamine with chlorosulfonic acid to form phenylethylsulfonic acid. This intermediate is then reacted with piperidine in the presence of a coupling agent to form the sulfonamide derivative. Finally, the resulting compound is esterified with methanol to yield the target molecule.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the production of a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It may also serve as a lead compound for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Sulfonamide compounds
Phenylethylamine derivatives
Uniqueness: Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a balance of stability and reactivity, making it a valuable compound in various applications.
Biological Activity
Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22N2O3S
- Molecular Weight : 310.41 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds suggest a focus on piperidine derivatives.
The biological activity of this compound is primarily attributed to its structural features, which include a piperidine ring and a sulfonamide group. These functionalities are known to interact with various biological targets, potentially influencing pathways involved in:
- Neurotransmission : The piperidine structure may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive function.
- Antimicrobial Activity : Sulfonamide derivatives have been historically recognized for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimicrobial | Potential inhibition of bacterial growth through sulfonamide mechanism. |
| Neurotransmitter Modulation | Possible enhancement of dopaminergic and serotonergic activity. |
| Anti-inflammatory | May exhibit properties that reduce inflammation in various models. |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study exploring the efficacy of sulfonamide derivatives indicated that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways, which are essential for bacterial growth and replication. -
Neuropharmacological Studies :
Research into piperidine derivatives has shown that modifications at the nitrogen atom can lead to increased affinity for dopamine receptors. In vivo studies indicated that certain derivatives could enhance locomotor activity in rodent models, suggesting potential applications in treating disorders like ADHD or depression. -
Anti-inflammatory Properties :
In vitro assays have demonstrated that related compounds exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a role for this compound in managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate be optimized for improved yield and purity?
- Methodology :
- Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to activate carboxylic acid intermediates, enhancing reaction efficiency .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is optimal for solubility and stability of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
- Critical Parameters : Maintain inert conditions (argon/nitrogen) to prevent oxidation of sulfonamide groups .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Use a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) to assess purity (>98%) and stability under accelerated degradation conditions (e.g., heat, light) .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm the piperidine ring conformation, sulfonamide linkage, and methyl ester integration .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and rule out synthetic byproducts .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity and target binding?
- Structure-Activity Relationship (SAR) Strategies :
- Functional Group Scanning : Replace the 2-phenylethylsulfonamide moiety with alkyl or heteroaryl groups to evaluate changes in receptor affinity. For example, substituting with a benzylsulfonamide may enhance lipophilicity and blood-brain barrier penetration .
- Piperidine Ring Modifications : Introduce substituents at the 4-position (e.g., hydroxyl, methyl) to alter conformational flexibility and steric interactions with target proteins .
- Case Study : Methyl scanning of analogous piperidine derivatives revealed that electron-withdrawing groups on the phenyl ring improve potency against enzymes like PARP14 .
Q. How can contradictions in binding affinity data across different assay conditions be resolved?
- Experimental Design :
- Control Assays : Compare results from radiolabeled ligand binding (e.g., ³H-labeled compound) with functional assays (e.g., cAMP inhibition) to distinguish between competitive and allosteric interactions .
- Buffer Optimization : Test varying pH (4.6–7.4) and ionic strength to identify conditions that stabilize the compound-target complex .
- Data Interpretation : Use statistical tools (e.g., Schild regression analysis) to quantify assay variability and validate reproducibility .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- In Silico Tools :
- Molecular Docking : Simulate interactions with orexin receptors or cytochrome P450 enzymes using AutoDock Vina to prioritize synthetic targets .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP ≈ 2.5), metabolic stability (CYP3A4 liability), and hERG channel inhibition risk .
- Validation : Cross-reference predictions with in vitro hepatocyte clearance assays and patch-clamp electrophysiology .
Comparative Analysis of Structurally Similar Compounds
| Compound Name | Structural Features | Key Differences | Biological Implications |
|---|---|---|---|
| Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate | Amide linkage instead of sulfonamide | Higher metabolic stability but reduced solubility | Potential for CNS-targeted therapies |
| Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate | Phenyl ester vs. methyl ester | Enhanced π-π stacking with aromatic residues in target proteins | Improved IC₅₀ in enzyme inhibition assays |
| Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate | Quinazoline-thioether moiety | PARP14 inhibition (IC₅₀ = 120 nM) | Cancer therapeutic candidate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
